3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(trifluoromethyl)phenyl]urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O2/c1-31-19-13-6-5-12-18(19)20(15-8-3-2-4-9-15)29-21(22(31)32)30-23(33)28-17-11-7-10-16(14-17)24(25,26)27/h2-14,21H,1H3,(H2,28,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGJUXQPXMIEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(trifluoromethyl)phenyl]urea is a member of the benzodiazepine family, which is known for its diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 420.42 g/mol. The structure includes a benzodiazepine core with a urea substituent and a trifluoromethyl phenyl group, which may influence its biological interactions.
Research indicates that this compound exhibits high affinity for specific receptors in the central nervous system (CNS), particularly:
- Gastrin/Cholecystokinin (CCK)-B Receptor Antagonism : Similar compounds have shown potent antagonistic effects on CCK-B receptors, which are implicated in various physiological processes including gastric acid secretion and anxiety regulation .
- Anticancer Activity : Preliminary studies suggest that related benzodiazepine derivatives may possess anticancer properties through mechanisms such as DNA intercalation and inhibition of cell proliferation in cancer cell lines .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its analogs:
Case Studies
- Gastrin/CCK-B Receptor Study : A comparative study involving various benzodiazepine derivatives demonstrated that this compound exhibited superior binding affinity to CCK-B receptors compared to traditional antagonists like L-365,260 and Cl-988 . This suggests potential applications in treating disorders related to gastrin signaling.
- Cancer Cell Line Testing : In vitro tests on pancreatic cancer cell lines revealed that the compound significantly inhibited cell growth at low concentrations (IC50 values ranging from 0.051 to 0.066 µM). This positions it as a promising candidate for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(trifluoromethyl)phenyl]urea?
- Methodology : Start with a benzodiazepine core modified at the 3-position with a urea linkage. Use coupling reactions (e.g., carbodiimide-mediated urea formation) to attach the 3-(trifluoromethyl)phenyl group. Optimize reaction conditions (solvent, temperature, catalyst) via Design of Experiments (DoE) to maximize yield and purity. Monitor intermediates using LC-MS and confirm stereochemistry via chiral HPLC or X-ray crystallography .
- Example : A patent application highlights similar urea-benzodiazepine derivatives synthesized via stepwise alkylation and urea coupling, emphasizing the need for inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm regiochemistry and detect impurities (e.g., residual solvents, byproducts). Use H/C NMR with DEPT and 2D-COSY for stereochemical analysis.
- Mass Spectrometry (HRMS) : Validate molecular formula (CHFNO; MW 520.44) and detect isotopic patterns for trifluoromethyl groups .
- HPLC-PDA : Assess purity (>90% as per industry standards) and monitor degradation under stress conditions (heat, light, pH) .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the pharmacological mechanisms of this compound?
- In Vitro Models : Use enzyme inhibition assays (e.g., GABA receptor binding, given structural similarity to benzodiazepines) with radiolabeled ligands. Apply kinetic studies to determine IC and K values .
- In Vivo Models : Employ rodent behavioral assays (e.g., elevated plus maze for anxiolytic activity) with dose-response curves. Include control groups treated with diazepam or other benzodiazepine analogs .
- Data Analysis : Use nonlinear regression (GraphPad Prism) to model dose-response relationships and ANOVA for inter-group comparisons .
Q. How can researchers resolve contradictions in solubility and bioavailability data for this compound?
- Methodology :
Solubility Profiling : Test in biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions.
Salt/Cocrystal Screening : Explore counterions (e.g., HCl, sodium) to enhance solubility without altering pharmacological activity .
Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption and P-glycoprotein efflux .
- Case Study : A related urea derivative showed improved bioavailability via nanoemulsion formulations, suggesting similar strategies for this compound .
Q. What ecological risk assessment frameworks apply to studying environmental persistence of this compound?
- Experimental Design :
- Fate Studies : Measure hydrolysis, photolysis, and biodegradation rates under OECD 301/303 guidelines.
- Toxicity Testing : Use Daphnia magna (acute toxicity) and algal growth inhibition assays (OECD 201/202) .
- Data Interpretation : Apply the PBT (Persistence, Bioaccumulation, Toxicity) index and compare to regulatory thresholds (e.g., REACH) .
Methodological Frameworks for Data Interpretation
Q. How can theoretical frameworks guide mechanistic studies of this compound’s activity?
- Conceptual Models : Link to the "lock-and-key" hypothesis for benzodiazepine-receptor interactions. Use molecular docking (AutoDock Vina) to predict binding affinities to GABA subtypes .
- Statistical Validation : Apply Bayesian inference to quantify uncertainty in binding energy calculations .
Q. What strategies ensure reproducibility in synthesizing and testing this compound?
- Quality Control :
- Batch Consistency : Use process analytical technology (PAT) like in-line FTIR to monitor reaction progression.
- Reference Standards : Cross-validate with commercially available analogs (e.g., 1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea; CAS 1796913-84-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
